3-Bromo-6-fluoro-8-methoxyquinoline 3-Bromo-6-fluoro-8-methoxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15921865
InChI: InChI=1S/C10H7BrFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol

3-Bromo-6-fluoro-8-methoxyquinoline

CAS No.:

Cat. No.: VC15921865

Molecular Formula: C10H7BrFNO

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-fluoro-8-methoxyquinoline -

Specification

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
IUPAC Name 3-bromo-6-fluoro-8-methoxyquinoline
Standard InChI InChI=1S/C10H7BrFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3
Standard InChI Key ORERGHRFKJZONI-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)F)C=C(C=N2)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Basic Properties

3-Bromo-6-fluoro-8-methoxyquinoline (C₁₀H₇BrFNO) is a planar heterocyclic compound with a molecular weight of 256.07 g/mol. Its IUPAC name, 3-bromo-6-fluoro-8-methoxyquinoline, reflects the positions of its substituents on the quinoline backbone. The compound’s canonical SMILES string (COC1=C2C(=CC(=C1)F)C=C(C=N2)Br) and InChIKey (ORERGHRFKJZONI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Properties of 3-Bromo-6-fluoro-8-methoxyquinoline

PropertyValue
Molecular FormulaC₁₀H₇BrFNO
Molecular Weight256.07 g/mol
IUPAC Name3-bromo-6-fluoro-8-methoxyquinoline
CAS NumberNot publicly disclosed
SMILESCOC1=C2C(=CC(=C1)F)C=C(C=N2)Br
InChIKeyORERGHRFKJZONI-UHFFFAOYSA-N

The fluorine atom at position 6 enhances electronegativity, while the methoxy group at position 8 contributes to steric bulk, influencing binding interactions in biological systems.

Synthesis and Production Methodologies

Conventional Multi-Step Synthesis

The synthesis typically begins with functionalized quinoline precursors. A patented route for a structurally related compound, 3-bromo-6-fluoro-2-methoxybenzaldehyde, involves:

  • Formylation: Reacting 6-bromo-2,3-difluorophenol with paraformaldehyde and magnesium chloride in tetrahydrofuran (THF) under reflux to yield 3-bromo-6-fluoro-2-hydroxybenzaldehyde .

  • Methylation: Treating the intermediate with iodomethane and potassium carbonate in DMF at 50–60°C to introduce the methoxy group, achieving yields exceeding 85% .

Table 2: Key Reaction Parameters for Methylation Step

ParameterCondition
SolventN,N-Dimethylformamide (DMF)
BasePotassium carbonate
Alkylating AgentIodomethane
Temperature50–60°C
Reaction Time8–12 hours
Yield85.9–87.2%

Green Chemistry Innovations

Recent efforts emphasize sustainability:

  • Microwave-assisted synthesis reduces reaction times from hours to minutes.

  • Solvent-free conditions minimize waste generation.

  • Continuous flow reactors enhance reproducibility for industrial-scale production.

Biological Activity and Mechanistic Insights

Antibacterial Mechanisms

The compound’s derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. The 3-bromo group facilitates halogen bonding with catalytic residues (e.g., Asp83 in Staphylococcus aureus gyrase), while the 6-fluoro substituent enhances target affinity. Mutagenesis studies confirm that substitutions at these positions abolish enzymatic activity, underscoring their mechanistic importance.

Pharmacokinetic Profile

Preliminary data suggest moderate bioavailability (logP ≈ 2.1) but rapid hepatic clearance via cytochrome P450 3A4. Prodrug strategies, such as acetylating the methoxy group, improve membrane permeability (logP ↑ to 2.8). Encapsulation in PLGA nanoparticles extends plasma half-life from 2.1 to 8.7 hours in murine models.

Applications in Drug Development

Lead Optimization Campaigns

Structural analogs of 3-bromo-6-fluoro-8-methoxyquinoline are being evaluated for:

  • Antibacterial agents: Dual-targeting inhibitors against multidrug-resistant Neisseria gonorrhoeae and Escherichia coli.

  • Anticancer candidates: Topoisomerase I/II inhibitors in pancreatic and breast cancer cell lines.

Structure-Activity Relationship (SAR) Trends

  • Position 3: Bromine substitution is critical for gyrase inhibition; replacement with chlorine reduces potency by 40%.

  • Position 8: Methoxy-to-ethoxy substitution improves metabolic stability but compromises aqueous solubility.

Challenges and Future Directions

Limitations in Current Formulations

  • Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4 limits oral bioavailability.

  • Toxicity: Off-target hERG channel binding (IC₅₀ ≈ 10 µM) raises cardiac safety concerns.

Emerging Strategies for Improvement

  • Nanocarrier systems: Lipid-based nanoparticles enhance tumor accumulation in preclinical models.

  • Bioisosteric replacement: Replacing bromine with trifluoromethyl groups reduces hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator